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Abstract
Formetorex, also known as N-formylamphetamine, is a synthetic compound belonging to the

substituted amphetamine class.[1][2] Developed in the 1960s, it was initially explored for its

potential as an anorectic agent for the treatment of obesity.[2] However, Formetorex was never

commercially marketed.[1] This technical guide provides a comprehensive overview of

Formetorex, summarizing its chemical properties, synthesis, and known pharmacological

characteristics. Due to the limited publicly available data on Formetorex, this paper also

contextualizes its profile within the broader class of substituted amphetamine anorectics and

outlines general experimental protocols and signaling pathways relevant to its presumed

mechanism of action.

Chemical and Physical Properties
Formetorex is the N-formylated derivative of amphetamine. Its fundamental properties are

summarized in the table below.
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Property Value Source

IUPAC Name
N-(1-phenylpropan-2-

yl)formamide
[2]

Other Names
N-formylamphetamine,

Formetamide
[1]

CAS Number 22148-75-0 [2]

Molecular Formula C₁₀H₁₃NO [2]

Molecular Weight 163.22 g/mol [2]

Solubility 24.4 µg/mL (at pH 7.4) [2]

Synthesis of Formetorex
The primary route for the synthesis of Formetorex is the Leuckart reaction, a well-established

method for the reductive amination of ketones or aldehydes.[1][2][3] In this reaction,

phenylacetone (also known as 1-phenyl-2-propanone or P2P) is heated with formamide or

ammonium formate to produce N-formylamphetamine (Formetorex).[1][2]

Experimental Protocol: Leuckart Reaction for
Formetorex Synthesis
While specific, optimized laboratory protocols for Formetorex are not readily available in peer-

reviewed literature due to its non-commercial status, a general procedure based on the

principles of the Leuckart reaction is outlined below. This protocol is for informational purposes

and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

Phenylacetone (P2P)

Formamide (or Ammonium Formate)

Formic Acid (optional, can accelerate the reaction)
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Hydrochloric Acid (for subsequent hydrolysis to amphetamine, if desired)

Sodium Hydroxide (for basification)

Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)

Sulfuric Acid (for salt precipitation, if desired)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

phenylacetone and an excess of formamide (or ammonium formate). A molar ratio of

formamide to phenylacetone between 10:1 and 100:1 is often employed to drive the reaction.

[4]

Heating: Heat the reaction mixture to a temperature between 160°C and 185°C.[5] The

reaction is typically carried out for several hours (6 to 25 hours), with the progress monitored

by techniques such as thin-layer chromatography (TLC).[4][5] The use of microwave heating

has been shown to significantly reduce reaction times.[5]

Work-up: After cooling, the reaction mixture is diluted with water. The N-formylamphetamine

product can be extracted with a suitable organic solvent.

Purification: The extracted organic layer is washed with water and brine, dried over an

anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to

yield crude Formetorex. Further purification can be achieved by distillation or

chromatography.

Note: Formetorex is primarily known as an intermediate in the synthesis of amphetamine. To

obtain amphetamine, the N-formyl group is hydrolyzed, typically by heating with hydrochloric

acid. The resulting amphetamine free base is then isolated by basification and extraction.[1]
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A simplified workflow for the synthesis of Formetorex and its conversion to amphetamine.

Pharmacological Profile
Mechanism of Action
As a substituted amphetamine, Formetorex is presumed to exert its effects by interacting with

monoamine transporters.[2] Specifically, it is believed to increase the synaptic levels of

dopamine, norepinephrine, and serotonin by inhibiting their reuptake and/or promoting their

release from presynaptic terminals.[2] This neurochemical action in the hypothalamus, the

brain's appetite regulation center, is the likely basis for its anorectic effects.

The anorectic effects of amphetamine-like compounds are primarily mediated by their influence

on the hypothalamic melanocortin system. Increased noradrenergic and dopaminergic

signaling in the arcuate nucleus (ARC) and other hypothalamic nuclei can lead to the activation

of pro-opiomelanocortin (POMC) neurons and the release of α-melanocyte-stimulating

hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety

and reduce food intake.
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A proposed signaling pathway for the anorectic effect of Formetorex.
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Pharmacokinetics and Metabolism
Specific pharmacokinetic data for Formetorex in humans is not available. Based on the

behavior of other amphetamine-like substances, it is likely to be well-absorbed orally and

exhibit a relatively large volume of distribution.

Metabolism: In vitro studies on related compounds suggest that Formetorex is likely

metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[6] The N-formyl

group can be hydrolyzed to yield amphetamine, which is then further metabolized. The

presence of CYP2D6 genetic polymorphisms in the population could lead to significant inter-

individual variability in the metabolism and clearance of Formetorex.[7]

Quantitative Data
Due to Formetorex never being marketed, there is a notable absence of quantitative data from

clinical trials regarding its anorectic efficacy, dosage, and side effects in humans. Preclinical

data from animal studies are also not readily available in the public domain. For context, the

table below presents typical efficacy data for other substituted amphetamine anorectics that

have been clinically used.

Anorectic Agent Typical Daily Dose
Average Weight
Loss (vs. Placebo)
over 12 weeks

Key Side Effects

Phentermine 15-37.5 mg ~3.6 kg

Dry mouth, insomnia,

constipation,

increased heart rate

Diethylpropion 75 mg ~3 kg Similar to phentermine

Phendimetrazine 35-105 mg
Not well-established in

modern trials
Similar to phentermine

Forensic and Analytical Considerations
Formetorex is of interest in forensic science as it is a known impurity and intermediate in the

illicit synthesis of amphetamine via the Leuckart reaction.[1] Its detection in seized drug

samples can provide valuable information about the synthetic route employed.
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Analytical Methods
The identification and quantification of Formetorex in forensic samples typically involve

chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation

and identification of volatile and semi-volatile compounds. The mass spectrum of N-

formylamphetamine provides a unique fragmentation pattern for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and

selectivity for the analysis of compounds in complex matrices.

Sample Preparation

Analytical Workflow

Data Interpretation

Seized Drug Sample

Solvent Extraction

GC-MS Analysis LC-MS/MS Analysis

Identification of Formetorex Quantification of Formetorex

Indication of Leuckart Synthesis Route
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

